Enhanced Lipophilicity (LogP 0.57) Versus 2-Methoxy-3-buten-1-OL (LogP 0.1): A 5.7-Fold Partitioning Advantage
The ethoxy homolog 2-ethoxy-3-buten-1-OL exhibits a computed LogP of 0.57 compared to 0.1 for 2-methoxy-3-buten-1-ol, representing a 5.7-fold increase in calculated octanol-water partition coefficient [1]. This difference arises from the additional methylene unit in the ethoxy substituent, which increases hydrophobicity without altering the core allylic alcohol scaffold. For synthetic intermediates destined for lipophilic environments or requiring organic-phase extraction, the ethoxy derivative offers measurably superior phase-transfer characteristics.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.57 (ChemBlink computed value) |
| Comparator Or Baseline | 2-Methoxy-3-buten-1-ol: LogP = 0.1 (PubChem XLogP3-AA) |
| Quantified Difference | ΔLogP = 0.47 (5.7-fold increase in partition coefficient) |
| Conditions | Computed values: ChemBlink database (target) vs. PubChem XLogP3 3.0 (comparator) |
Why This Matters
A 5.7-fold difference in LogP governs organic-phase extraction recovery and membrane permeability in biological assays, directly impacting process yield and assay reproducibility when selecting an intermediate for lipophilic targets.
- [1] PubChem. 2-Methoxy-3-buten-1-OL (CID 2735078). XLogP3-AA: 0.1. https://pubchem.ncbi.nlm.nih.gov/compound/2735078 (accessed 2026-04-25). View Source
